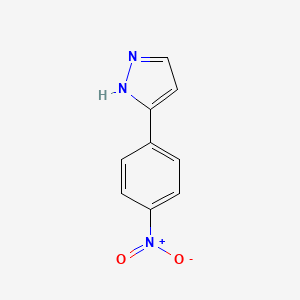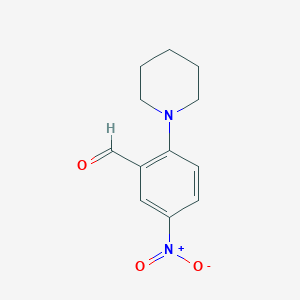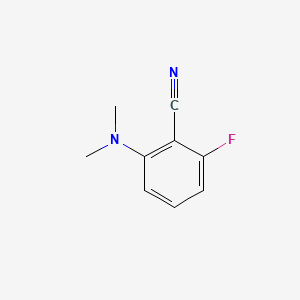
Ácido Selenofen-2-ilborónico
Descripción general
Descripción
Selenophen-2-ylboronic acid is an organoboron compound with the molecular formula C4H5BO2Se It is a derivative of selenophene, a five-membered aromatic heterocycle containing selenium
Aplicaciones Científicas De Investigación
Selenophen-2-ylboronic acid has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Selenophen-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of selenophene derivatives. For instance, the Ir-catalyzed borylation of selenophene followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) can yield selenophen-2-ylboronic acid . Another method involves the reaction of selenophene with boronic esters under specific conditions .
Industrial Production Methods
Industrial production of selenophen-2-ylboronic acid typically involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Selenophen-2-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where selenophen-2-ylboronic acid reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Sodium Periodate (NaIO4): Used for oxidative cleavage in the synthesis process.
Cesium Carbonate (Cs2CO3): Often used as a base in coupling reactions.
Major Products Formed
The major products formed from reactions involving selenophen-2-ylboronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Mecanismo De Acción
The mechanism of action of selenophen-2-ylboronic acid in chemical reactions primarily involves its role as a nucleophile in coupling reactions. In the Suzuki-Miyaura coupling, for example, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation to form the desired biaryl product .
Comparación Con Compuestos Similares
Similar Compounds
Thiophen-2-ylboronic Acid: Similar in structure but contains sulfur instead of selenium.
Furan-2-ylboronic Acid: Contains oxygen instead of selenium.
Pyridin-2-ylboronic Acid: Contains a nitrogen atom in the ring structure.
Uniqueness
Selenophen-2-ylboronic acid is unique due to the presence of selenium, which imparts distinct electronic and steric properties compared to its sulfur, oxygen, and nitrogen analogs. These properties can influence the reactivity and stability of the compound in various chemical reactions, making it a valuable tool in organic synthesis and materials science .
Propiedades
IUPAC Name |
selenophen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEWXOXXBVEVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C[Se]1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371951 | |
| Record name | Selenophen-2-ylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35133-86-9 | |
| Record name | Selenophen-2-ylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)






![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)


![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)


